molecular formula C16H14N2O5S B2359185 [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 439140-53-1

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No.: B2359185
CAS No.: 439140-53-1
M. Wt: 346.36
InChI Key: KYZYRQGMIPYOAS-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and an acetic acid moiety at position 3. Its molecular formula is C₁₆H₁₄N₂O₅S, with a molecular weight of 346.36 g/mol (CAS: 439140-53-1) .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)18(8-17-15)6-13(19)20/h3-5,7-8H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYRQGMIPYOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could produce a derivative with a different aromatic group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural modifications, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities References
[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid 3,4-Dimethoxyphenyl, acetic acid C₁₆H₁₄N₂O₅S 346.36 Discontinued; inferred kinase inhibition based on analogs
[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid HCl 4-Methylphenyl, HCl salt C₁₅H₁₂N₂O₃S·HCl 336.79 Not explicitly reported; structural analog with enhanced solubility
Compound 6 (N′-(2,3-Dimethoxybenzylidene)acetohydrazide) 2,3-Dimethoxybenzylidene, thiophene C₁₉H₁₆N₄O₃S₂ 441.49 Cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.5 µM)
[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methylbenzoic acid 4-Ethylphenyl, benzoic acid C₂₂H₁₈N₂O₃S 390.46 Enhanced lipophilicity; potential for improved membrane permeability
[5-(2-Furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid 2-Furyl C₁₂H₈N₂O₄S 276.27 Lower molecular weight; unconfirmed activity
Compound 8 (Thiazolidinone derivative) Thiazolidinone, thiophene C₂₀H₁₉N₃O₃S₂ 528.52 Moderate anti-breast cancer activity (IC₅₀: 25–50 µM)
c-Met kinase inhibitors (Zhao et al., 2011) Varied aryl groups ~C₁₉H₁₉N₅O₃S ~400–450 c-Met kinase inhibition (IC₅₀: <1 µM); anti-proliferative effects in tumor cell lines

Key Observations:

Substituent Impact on Activity: The 3,4-dimethoxyphenyl group in the target compound may enhance electron-donating effects and solubility compared to 4-methylphenyl () or 4-ethylphenyl () analogs. This substitution is critical for interactions with kinase targets, as seen in c-Met inhibitors . Acetic acid or benzoic acid moieties improve water solubility but may reduce cell permeability compared to neutral derivatives like hydrazones () or thiazolidinones ().

Biological Activity Trends: Hydrazone derivatives (e.g., Compound 6) exhibit potent cytotoxicity (IC₅₀: 12.5 µM) due to imine bonds enabling Schiff base formation with biological targets . Thiazolidinones (e.g., Compound 8) show moderate activity, likely due to their ability to mimic endogenous substrates in metabolic pathways . The target compound’s discontinuation () suggests either synthetic challenges or suboptimal efficacy in preliminary assays compared to active analogs.

Synthetic Accessibility: Most analogs are synthesized via condensation reactions (e.g., hydrazine hydrate with aldehydes) or cyclization (e.g., thiourea-mediated thiazole formation) .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.39 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Recent studies have indicated that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promise in inhibiting cell growth and inducing apoptosis in cancer cells.
    • Case Study : A study demonstrated that derivatives of thienopyrimidine were effective against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Kinase Inhibition :
    • The compound has been explored for its potential as an inhibitor of specific kinases involved in cancer progression, particularly Aurora-A kinase. Kinase inhibitors are crucial in cancer therapy as they target signaling pathways that promote tumor growth and survival.
    • Research Findings : In vitro assays revealed that the compound effectively inhibited Aurora-A kinase activity, leading to cell cycle arrest and apoptosis in treated cells .
  • Anti-inflammatory Effects :
    • Thienopyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
    • Mechanism of Action : The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest : It interferes with cell cycle progression by inhibiting key regulatory proteins associated with cell division.
  • Kinase Pathway Modulation : By inhibiting specific kinases, the compound disrupts signaling pathways that are critical for tumor growth and survival.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < 10 µM
Aurora-A Kinase InhibitionSignificant inhibition
Anti-inflammatoryModerate effectGeneral observations

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